![molecular formula C16H10Cl2O3 B2608503 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 70374-06-0](/img/structure/B2608503.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H10Cl2O3 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Elucidation and Analysis
One study focused on the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative synthesized from 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. This compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, revealing its crystallization in the triclinic system and highlighting significant intra and intermolecular hydrogen bonding interactions (Naveen et al., 2018).
Crystal Structures and Chalcone Derivatives
Another area of research includes the synthesis and crystal structure analysis of chalcone derivatives. These studies provide insights into the dihedral angles and molecular interactions within the crystal structures, contributing to the understanding of their potential applications in materials science and bioactive molecule development (Salian et al., 2018); (Jasinski et al., 2008).
Photophysical and Chemosensory Applications
Research has also been conducted on the multi-step synthesis and photophysical investigation of novel pyrazoline derivatives for fluorescent chemosensor applications. These studies demonstrate the compound's utility in detecting metal ions, such as Fe3+, showcasing its potential in sensor technology (Khan, 2020).
Computational Studies and Optical Properties
Computational studies on derivatives of this compound have explored their electronic, photophysical, and charge transfer properties . These studies predict good nonlinear optical behavior, supported by electrostatic potential map analyses and correlating well with experimental data (Panza et al., 2020).
Photoinitiator Applications for Polymerization
Additionally, the compound's derivative has been utilized as a photochemically masked one-component Type II photoinitiator for free radical polymerization, indicating its significant potential in polymer science and engineering (Kumbaraci et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one' involves the condensation of 3,4-dichlorobenzaldehyde with 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3,4-dichlorobenzaldehyde in a suitable solvent (e.g. ethanol, methanol) and add a catalytic amount of base (e.g. NaOH, KOH).", "Step 2: Heat the mixture to reflux and stir for several hours until the aldehyde is completely dissolved.", "Step 3: Add 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one to the reaction mixture and continue stirring at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture to precipitate the product.", "Step 5: Collect the product by filtration, wash with water, and dry under vacuum to obtain the desired compound." ] } | |
Numéro CAS |
70374-06-0 |
Formule moléculaire |
C16H10Cl2O3 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-4-3-11(8-13(12)18)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2 |
Clé InChI |
KCLBODQDAWQYPQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)
![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)
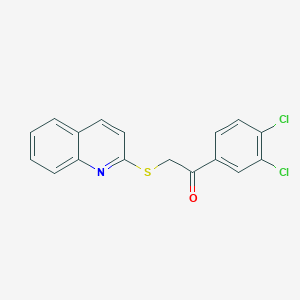
![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)
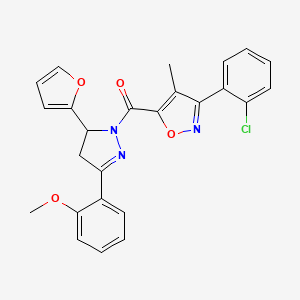

![1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2608432.png)
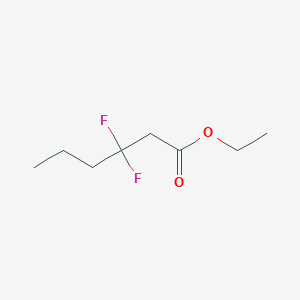
![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2608435.png)
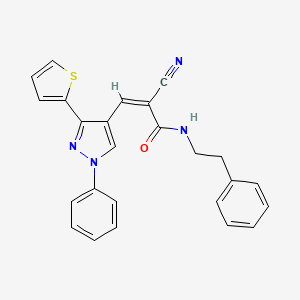
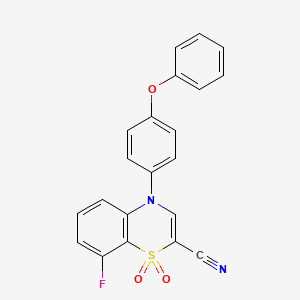
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2608439.png)
![3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2608441.png)
![N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide](/img/structure/B2608442.png)
